REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[N:4][C:3]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10].[C:14]([C:18]1[N:23]=[C:22]([NH2:24])[CH:21]=[CH:20][CH:19]=1)([CH3:17])([CH3:16])[CH3:15]>C(#N)C>[C:14]([C:18]1[N:23]=[C:22]([NH:24][C:2]2[CH:7]=[C:6]([Cl:8])[N:5]=[N:4][C:3]=2[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:21]=[CH:20][CH:19]=1)([CH3:17])([CH3:15])[CH3:16]
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Name
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|
Quantity
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0.73 g
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Type
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reactant
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Smiles
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ClC1=C(N=NC(=C1)Cl)C(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(C)(C)(C)C1=CC=CC(=N1)N
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Name
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Quantity
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3 mL
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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CONCENTRATION
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Details
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the mixture was concentrated
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Type
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CUSTOM
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Details
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the residue purified by flash chromatography (spherical silica 20-45 μM, 50 g, Versaflash Supelco)
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Type
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WASH
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Details
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eluting with 0 to 20% acetone in dichloromethane over 20 min
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Duration
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20 min
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=CC(=N1)NC1=C(N=NC(=C1)Cl)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 539 mg | |
YIELD: PERCENTYIELD | 48.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |